molecular formula C11H8BrF3N2 B1292506 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 906352-89-4

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1292506
CAS No.: 906352-89-4
M. Wt: 305.09 g/mol
InChI Key: UKDUPCWWWMHDRH-UHFFFAOYSA-N
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Description

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2-bromobenzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .

Chemical Reactions Analysis

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electronic effects of the bromine and methyl groups, contributes to its biological activity .

Comparison with Similar Compounds

Similar compounds to 5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole include:

    5-(2-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    5-(2-bromophenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-indazole: Similar structure but with an indazole ring instead of pyrazole.

These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct electronic and lipophilic characteristics.

Properties

IUPAC Name

5-(2-bromophenyl)-1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-4-2-3-5-8(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDUPCWWWMHDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640365
Record name 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-89-4
Record name 5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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